Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is known for its significant impact in medicinal chemistry and material science due to its unique structural and photophysical properties . This compound is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Mechanism of Action
Target of Action
Similar compounds have been shown to have neuroprotective and anti-neuroinflammatory properties .
Mode of Action
It’s worth noting that similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Similar compounds have shown to reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It’s worth noting that the properties and stability of similar compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g .
Biochemical Analysis
Biochemical Properties
Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a part of the pyrazolo[1,5-a]pyrimidines class of compounds, which are purine analogues . These compounds have beneficial properties as antimetabolites in purine biochemical reactions
Cellular Effects
Related compounds have shown various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4,4-trifluoro-1-phenylbutane-1,3-dione . The reaction proceeds under basic conditions, often using sodium hydroxide, to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various substituted products.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrazole or pyrimidine rings .
Scientific Research Applications
Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents, which can significantly alter their chemical and biological properties. Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct photophysical and biological activities .
Properties
IUPAC Name |
sodium;5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O2.Na/c15-14(16,17)11-6-10(8-4-2-1-3-5-8)19-12-9(13(21)22)7-18-20(11)12;/h1-7H,(H,21,22);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCAXUMCYZTDGV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3N3NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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